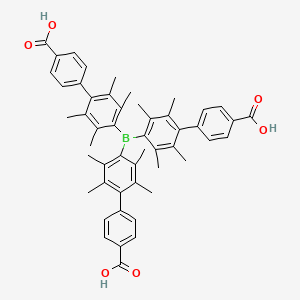

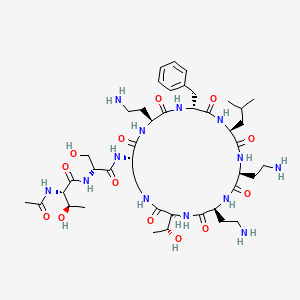

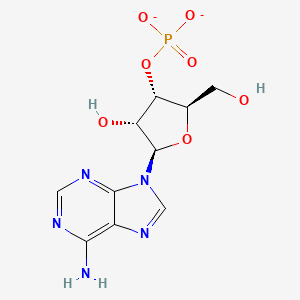

![molecular formula C21H22N4O6S B11930394 2-[[5-[methyl-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B11930394.png)

2-[[5-[methyl-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Raltitrexed, also known by its brand name Tomudex, is a chemotherapy drug used primarily in the treatment of advanced colorectal cancer. It is a folate analog and functions as a thymidylate synthase inhibitor, which interferes with DNA synthesis and cell division, leading to the death of rapidly dividing cancer cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Raltitrexed involves several key steps. One common method includes the alkaline hydrolysis of N-[(5-{methyl[(2-methyl-4-oxo-1,4-dihydroquinazolin-6-yl)methyl]amino}-2-thienyl)carbonyl]-L-glutamic acid diethyl ester in the presence of an alcoholic solvent. The reaction mixture is then filtered to remove insoluble substances, followed by extraction with an organic solvent. The pH of the aqueous layer is adjusted to precipitate the product, which is then crystallized to obtain the final compound .

Industrial Production Methods: Industrial production of Raltitrexed typically follows similar synthetic routes but is optimized for higher yield and purity. The process involves careful control of reaction conditions, such as temperature, pH, and solvent composition, to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: Raltitrexed undergoes various chemical reactions, including:

Oxidation: Raltitrexed can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the quinazoline ring structure, affecting the compound’s biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Raltitrexed, each with unique chemical and biological properties .

Aplicaciones Científicas De Investigación

Raltitrexed has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying folate analogs and their interactions with enzymes.

Biology: Raltitrexed is employed in research on cell cycle regulation and apoptosis due to its ability to inhibit thymidylate synthase.

Medicine: Beyond colorectal cancer, Raltitrexed is being investigated for its potential in treating other cancers, such as gastric cancer and mesothelioma

Mecanismo De Acción

Raltitrexed exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. By binding to the enzyme, Raltitrexed prevents the formation of thymidine triphosphate, a nucleotide required for DNA replication. This inhibition leads to DNA fragmentation and cell death. The compound is transported into cells via a reduced folate carrier and undergoes extensive polyglutamation, which enhances its inhibitory power and duration .

Comparación Con Compuestos Similares

Methotrexate: Another folate analog used in cancer treatment, but with a broader range of applications, including autoimmune diseases.

Pemetrexed: Used in the treatment of mesothelioma and non-small cell lung cancer, with a similar mechanism of action but different clinical applications.

Pralatrexate: Primarily used for peripheral T-cell lymphoma, with a higher affinity for the reduced folate carrier

Uniqueness of Raltitrexed: Raltitrexed is unique in its specific inhibition of thymidylate synthase without requiring modulation effects on RNA. This specificity reduces some of the side effects associated with other folate analogs and makes it particularly effective in the treatment of colorectal cancer .

Propiedades

IUPAC Name |

2-[[5-[methyl-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O6S/c1-11-22-14-4-3-12(9-13(14)19(28)23-11)10-25(2)17-7-6-16(32-17)20(29)24-15(21(30)31)5-8-18(26)27/h3-4,6-7,9,15H,5,8,10H2,1-2H3,(H,24,29)(H,26,27)(H,30,31)(H,22,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVTVGDXNLFLDRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861216 |

Source

|

| Record name | N-(5-{Methyl[(2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl]amino}thiophene-2-carbonyl)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

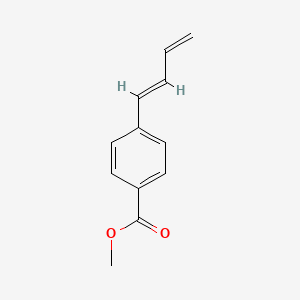

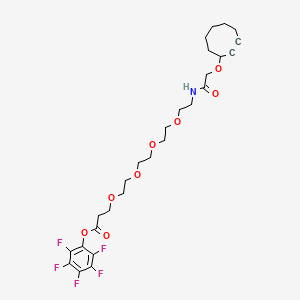

![(2R,3R,5R,9R,10R,13R,14S,17S)-17-[(2S,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B11930341.png)

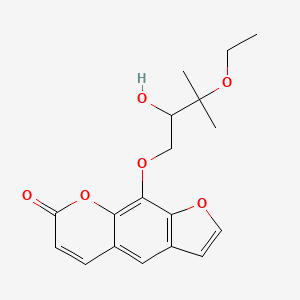

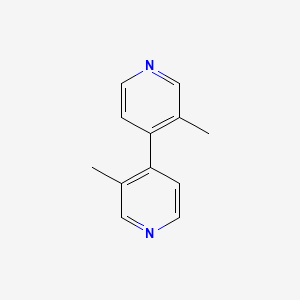

![4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate](/img/structure/B11930363.png)

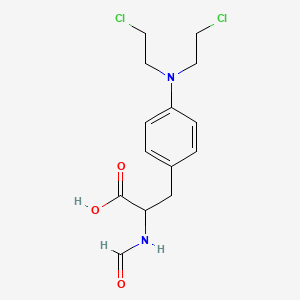

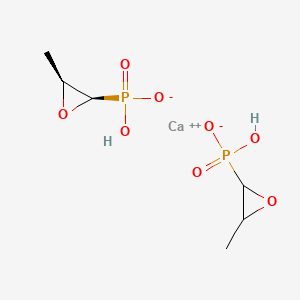

![[[3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B11930376.png)

![(1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B11930385.png)